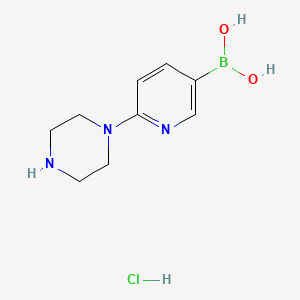

(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride

Description

(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative featuring a pyridine core substituted with a piperazine ring at the 6-position and a boronic acid group at the 3-position. Its molecular formula is C₉H₁₅BClN₃O₂, with a molecular weight of 243.50 g/mol. The compound is stored under inert conditions at 2–8°C and carries GHS hazard warnings (H315, H319) for skin/eye irritation . It is frequently employed in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety’s reactivity, while the piperazine group enhances solubility and modulates electronic properties for pharmaceutical or materials science applications .

Properties

IUPAC Name |

(6-piperazin-1-ylpyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BN3O2.ClH/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11,14-15H,3-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKBMQAIFGZRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCNCC2)(O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BClN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.50 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A widely employed method involves functionalizing a pre-formed pyridine scaffold. The synthesis begins with 6-fluoropyridin-3-ol, which undergoes nucleophilic aromatic substitution with piperazine in anhydrous toluene under reflux (24–48 hours, 110°C). The fluorine atom at position 6 is displaced by the piperazine nitrogen, yielding 6-(piperazin-1-yl)pyridin-3-ol. Subsequent boronation is achieved via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (Pd(dppf)Cl₂) and potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C. Hydrochloride salt formation is finalized by treating the boronic acid intermediate with concentrated HCl in methanol.

Key Reaction Conditions:

Suzuki-Miyaura Cross-Coupling

An alternative route utilizes Suzuki-Miyaura coupling to introduce the boronic acid moiety. Starting from 6-(piperazin-1-yl)pyridin-3-yl triflate, the reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid pinacol ester in a mixed solvent system (dioxane/H₂O) at 90°C. This method avoids the need for post-functionalization boronation but requires careful handling of moisture-sensitive intermediates.

Catalytic Systems and Optimization

Palladium-Based Catalysts

Palladium catalysts are critical for both NAS and cross-coupling steps. The choice of ligand significantly impacts yield:

-

XPhos Pd G2 : Enhances coupling efficiency in sterically hindered systems, achieving yields up to 68% in microwave-assisted reactions.

-

Pd(dppf)Cl₂ : Preferred for Miyaura borylation due to its stability in DMF at elevated temperatures.

Catalyst Comparison:

Solvent and Additive Effects

-

DMF vs. Dioxane : DMF improves boronation rates due to its high polarity, whereas dioxane minimizes side reactions in cross-coupling.

-

KI Additive : Adding catalytic KI (10 mol%) during NAS accelerates fluorine displacement, reducing reaction time to 12 hours.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified via:

Spectroscopic Characterization

-

¹H NMR : Key signals include pyridine protons at δ 8.2–8.5 ppm and piperazine protons at δ 2.8–3.2 ppm.

-

IR Spectroscopy : Confirms boronic acid presence via B-O stretches at 1340–1390 cm⁻¹ and O-H bonds at 3200–3600 cm⁻¹.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 207.04 [M+H]⁺, consistent with the molecular formula C₉H₁₄BN₃O₂.

Challenges and Scalability Considerations

Steric and Electronic Effects

The piperazine group at position 6 induces steric hindrance, complicating boronic acid installation. Microwave-assisted synthesis mitigates this by enhancing reaction kinetics.

Moisture Sensitivity

Boronic acid intermediates are prone to hydrolysis. Storage under inert atmosphere (N₂ or Ar) and use of anhydrous solvents are critical.

Chemical Reactions Analysis

Types of Reactions: (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the piperazine or pyridine rings.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Boronic acids are pivotal in the development of proteasome inhibitors, which are crucial for cancer treatment. The compound has been studied for its role in inhibiting the activity of the enzyme EZH2, which is implicated in various cancers. Inhibitors targeting EZH2 have shown promise in preclinical studies, demonstrating significant antitumor effects in models of prostate cancer and lymphoma .

Dopamine Receptor Modulation

Research indicates that piperazine derivatives can influence dopamine receptor activity, particularly D2 and D3 receptors. (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride has been evaluated for its potential as a selective D3 receptor agonist. Studies suggest that modifications to the piperazine moiety can enhance binding affinity and selectivity, making it a candidate for treating disorders like Parkinson's disease .

Synthesis of Pharmacologically Active Compounds

This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. For example, it has been utilized in Suzuki coupling reactions to form complex organic molecules that exhibit biological activity against multiple targets .

Materials Science

Organic Electronics

Boronic acids are integral to the development of organic semiconductors. (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride can be used to synthesize conductive polymers that have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable complexes with other organic molecules enhances the performance of these materials .

Sensors and Biosensors

Due to its ability to interact with biomolecules, this compound has potential applications in sensor technology. It can be incorporated into biosensors for detecting glucose levels or other biological markers, leveraging its boronic acid functionality to form reversible covalent bonds with diols present in sugars .

Agricultural Chemistry

Pesticide Development

The compound's structure allows it to act as a scaffold for developing new pesticides. Research has shown that boronic acids can inhibit specific enzymes in pests, leading to their effectiveness as insecticides or herbicides. This application is particularly relevant as the agricultural sector seeks more environmentally friendly pest control options .

Case Study 1: EZH2 Inhibition

A study highlighted the synthesis of novel EZH2 inhibitors derived from (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride. These compounds demonstrated significant inhibition of cancer cell growth in vitro and showed efficacy in vivo models of cancer .

Case Study 2: Dopamine Receptor Agonists

In another investigation, derivatives of this compound were tested for their selectivity towards D3 receptors. The results indicated that certain modifications led to enhanced selectivity and potency compared to existing treatments like ropinirole .

Mechanism of Action

The mechanism of action of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The piperazine ring can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Pharmaceutical Relevance

Limitations and Alternatives

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions for (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride to ensure stability?

- Answer : The compound should be stored in a tightly sealed container under inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis of the boronic acid group. Handling requires PPE (gloves, lab coat, safety goggles) and adequate ventilation to avoid inhalation or skin contact. Moisture-sensitive reactions should be conducted under anhydrous conditions, as boronic acids are prone to protodeboronation in aqueous environments .

Q. What synthetic routes are commonly employed to synthesize (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride?

- Answer : A typical route involves:

- Step 1 : Suzuki-Miyaura coupling between a halogenated pyridine derivative (e.g., 3-bromo-6-piperazinylpyridine) and a boronic acid precursor (e.g., pinacol boronic ester), catalyzed by palladium (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C .

- Step 2 : Acidic hydrolysis of the boronic ester intermediate (e.g., using HCl) to yield the boronic acid hydrochloride salt .

- Note : Purification via column chromatography or recrystallization is critical to remove residual palladium and by-products .

Q. How can researchers verify the purity and structural integrity of this compound?

- Answer : Key analytical methods include:

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile. Retention time and UV/Vis spectra (e.g., 254 nm) help confirm purity .

- LCMS : Electrospray ionization (ESI) in positive mode to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and assess mass accuracy (e.g., m/z ~278 for the free boronic acid) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine and piperazine protons) and boronic acid functionality .

Advanced Research Questions

Q. How can reaction parameters be optimized in Suzuki-Miyaura couplings involving this compound to improve yield and purity?

- Answer :

- Catalyst System : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., SPhos) to enhance cross-coupling efficiency .

- Solvent/Bases : Test polar aprotic solvents (DMF, THF) with bases like K₂CO₃ or CsF to stabilize the boronate intermediate and reduce protodeboronation .

- Temperature/Time : Lower temperatures (50–70°C) with extended reaction times (12–24 h) may minimize side reactions .

- Data Contradiction : If yields vary between studies, investigate trace moisture levels or oxygen sensitivity, as boronic acids degrade under oxidative conditions .

Q. What strategies mitigate instability of the boronic acid group during long-term storage or under reaction conditions?

- Answer :

- Derivatization : Convert the boronic acid to a more stable pinacol ester for storage, followed by in situ hydrolysis before use .

- Lyophilization : Freeze-dry the hydrochloride salt to reduce hygroscopicity and extend shelf life .

- Additives : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) in reaction mixtures to suppress oxidative degradation .

Q. How can researchers resolve discrepancies in reported reactivity of this compound across different substrates?

- Answer :

- Mechanistic Studies : Use DFT calculations or kinetic isotope effects to probe electronic effects (e.g., piperazine’s electron-donating nature) on boronate formation .

- Competition Experiments : Compare coupling rates with electron-rich vs. electron-poor aryl halides to identify steric/electronic bottlenecks .

- Cross-Validation : Replicate conflicting protocols (e.g., varying solvent systems) and characterize intermediates via in situ IR or MS to identify degradation pathways .

Q. What advanced applications does this compound have in drug discovery or materials science?

- Answer :

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antibiotics via modular cross-coupling to introduce pyridine-piperazine pharmacophores .

- MOF Synthesis : Acts as a linker in metal-organic frameworks (MOFs) due to its boronic acid’s ability to coordinate transition metals (e.g., Pd, Cu) .

- Proteolysis-Targeting Chimeras (PROTACs) : Facilitates bifunctional molecule assembly by conjugating target-binding and E3 ligase-recruiting modules .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.